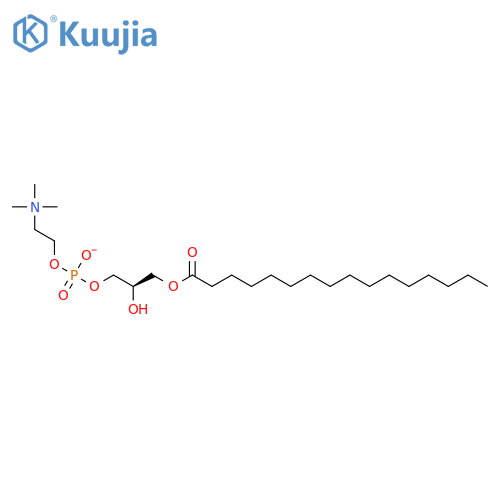Cas no 17364-16-8 (1-Palmitoyl-sn-glycero-3-phosphocholine)

17364-16-8 structure
商品名:1-Palmitoyl-sn-glycero-3-phosphocholine
CAS番号:17364-16-8
MF:C24H50NO7P
メガワット:495.630069255829
MDL:MFCD00036904
CID:136640
PubChem ID:24896398
1-Palmitoyl-sn-glycero-3-phosphocholine 化学的及び物理的性質
名前と識別子
-
- 3,5,9-Trioxa-4-phosphapentacosan-1-aminium,4,7-dihydroxy-N,N,N-trimethyl-10-oxo-, inner salt, 4-oxide, (7R)-
- 1-Hexadecanoyl-sn-glycero-3-phosphocholine
- 3-sn-Lysophosphatidylcholine
- 1-Palmitoyl-sn-glycero-3-phosphocholine
- 1-palmitoyl-2-hydroxy-sn-glycero-3-phosphocholine
- 1-PALMITOYL-2-HYDROXY-SN-GLYCERO-3-PHOSPHORYLCHOLINE
- 1-Palmitoyl-sn-glyce
- 3,5,9-Trioxa-4-phosphapentacosan-1-aminium,4,7-dihydroxy-N,N,N-trimethyl-10-oxo-, inner salt, ...
- Lyso-PC
- (R)-2-Hydroxy-3-(palmitoyloxy)propyl [2-(Trimethylammonio)ethyl] Phosphate
- 1-Palmitoyl-rac-glycero-3-phosphocholine
- LYSO-PPC
- P-LYSO-PC
- 16:0 LYSO PC
- LYSOLECITHIN, PALMITOYL
- 1-Hexadecanoyllysolecithin
- L-g-PalMitoyl-a-lysolecithin
- L-γ-Palmitoyl-α-lysolecithin
- Palmitoyl Lyso-phosphocholine
- Palmitoyllysophosphatidylcholine
- 1-hexadecanoyl-sn-glycero-3-phosphocholine; PC(16:0/0:0)
- PC(16:0/0:0)
- P-LysoPC
- 1-palmitoyl-sn-glycero-3-phos-phocholine
- [(2R)-3-hexadecanoyloxy-2-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
- JD6PYE3XUX
- CHEMBL3093100
- 1-16:0-2-lysophosphatidylcholine
- 1-Hexadecanoyl-sn-glycerol-3-phosphorylcholine
- HMS3648G17
- GPC(16:0)
- Soy Lyso PC, L-alpha-lysophosphatidylcholine (Soy), powder
- LyPC(16:0)
- LPC(16:0)
- A-lysophosphatidylcholine (Soy)
- 2-[[(2R)-3-hexadecanoyloxy-2-hydroxy-propoxy]-hydroxy-phosphoryl]oxyethyl-trimethyl-ammonium
- HY-125783
- (2-{[(2R)-3-(hexadecanoyloxy)-2-hydroxypropyl phosphonato]oxy}ethyl)trimethylazanium
- 16:0 LYSO-PC
- 1-palmitoyl-glycero-3-phosphocholine
- 16:0 Lyso PC, 1-palmitoyl-2-hydroxy-sn-glycero-3-phosphocholine, powder
- LysoPC 16:0/0:0
- 3,5,9-Trioxa-4-phosphapentacosan-1-aminium, 4,7-dihydroxy-N,N,N-trimethyl-10-oxo-, inner salt, 4-oxide, (7R)-
- 1-palmitoyl-GPC (16:0)
- 97281-36-2
- SCHEMBL11131776
- ASWBNKHCZGQVJV-HSZRJFAPSA-N
- lysoPC a C16:0
- CHEBI:72998
- GPC(16:0/0:0)
- 1-Palmitoyl-sn-glycero-3-phosphocholine, synthetic, >=99%
- Q27105001
- Lysophosphatidylcholine(16:0)
- 97281-38-4
- (2R)-2-hydroxy-3-(hexadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate
- P2694
- BP-26338
- BP-26337
- GPCho(16:0/0:0)
- GPCho 16:0/0:0
- LysoPC(16:0/0:0)
- DTXSID30914020
- L-
- 1-16:0-lysophosphatidylcholine
- (2R)-3-(hexadecanoyloxy)-2-hydroxypropyl 2-(trimethylammonio)ethyl phosphate
- PD021403
- 3,5,9-Trioxa-4-phosphapentacosan-1-aminium, 4,7-dihydroxy-N,N,N-trimethyl-10-oxo-, inner salt, 4-oxide
- 1-palmitoyl-GPC
- LMGP01050018
- 1-palmitoyl-phosphatidylcholine
- 3-(Hexadecanoyloxy)-2-hydroxypropyl 2-(trimethylazaniumyl)ethyl phosphate
- Lysophosphatidylcholine(16:0/0:0)
- 1-hexadecanoyl-2-lysophosphatidylcholine
- 1-16:0-lysoPC
- MFCD00036904
- LPC(16:0/0:0)
- 17364-16-8
- (R)-2-Hydroxy-3-(palmitoyloxy)propyl (2-(trimethylammonio)ethyl) phosphate
- Lyso-PC(16:0)
- AKOS037647823
- 16:0 Lyso PC, 1-palmitoyl-2-hydroxy-sn-glycero-3-phosphocholine, chloroform
- LPC 16:0/0:0
- LPC 16:0
- 1-palmitoyl-2-lysophosphatidylcholine
- L--Palmitoyl--lysolecithin
- LyPC(16:0/0:0)
- CS-0099321
- LysoPC(16:0)
- A-lysophosphatidylcholine (Egg, Chicken)
- NS00073989
- AS-74920
- D82992
-
- MDL: MFCD00036904
- インチ: InChI=1S/C24H50NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24(27)30-21-23(26)22-32-33(28,29)31-20-19-25(2,3)4/h23,26H,5-22H2,1-4H3/t23-/m1/s1
- InChIKey: ASWBNKHCZGQVJV-HSZRJFAPSA-N
- ほほえんだ: OC[C@H](OP([O-])(OCC[N+](C)(C)C)=O)COC(CCCCCCCCCCCCCCC)=O
計算された属性
- せいみつぶんしりょう: 495.33200
- どういたいしつりょう: 495.332
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 33
- 回転可能化学結合数: 24
- 複雑さ: 517
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 5.6
- トポロジー分子極性表面積: 105A^2
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: 自信がない
- 密度みつど: 1.47 g/mL at 20 °C(lit.)
- ゆうかいてん: 253°C(lit.)
- ようかいど: Chloroform (Slightly), Methanol (Slightly)
- PSA: 114.93000
- LogP: 5.64980
- 濃度: 10 mg/mL (855675C-25mg)
25 mg/mL (855675C-200mg) - ようかいせい: 自信がない
1-Palmitoyl-sn-glycero-3-phosphocholine セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- セキュリティの説明: H303+H313+H333
- 福カードFコード:10-21
- ちょぞうじょうけん:−20°C
1-Palmitoyl-sn-glycero-3-phosphocholine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| ChemScence | CS-0099321-250mg |
1-Palmitoyl-sn-glycero-3-phosphocholine |
17364-16-8 | 250mg |
$150.0 | 2022-04-27 | ||
| Ambeed | A865426-1g |
(R)-2-Hydroxy-3-(palmitoyloxy)propyl (2-(trimethylammonio)ethyl) phosphate |
17364-16-8 | 98% | 1g |
$299.0 | 2025-02-19 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci68294-25mg |
1-Palmitoyl-2-hydroxy-sn-glycero-3-PC |
17364-16-8 | 98% | 25mg |
¥588.00 | 2022-04-26 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci68294-500mg |
1-Palmitoyl-2-hydroxy-sn-glycero-3-PC |
17364-16-8 | 98% | 500mg |
¥2652.00 | 2022-04-26 | |
| Key Organics Ltd | AS-74920-1G |
(2-{[(2R)-3-(hexadecanoyloxy)-2-hydroxypropyl phosphonato]oxy}ethyl)trimethylazanium |
17364-16-8 | >97% | 1g |
£634.00 | 2025-02-08 | |
| Larodan | 38-1600-9-100mg |
1-Palmitoyl-2-Hydroxy-sn-Glycero-3-Phosphatidylcholine |
17364-16-8 | >99% | 100mg |
€104.00 | 2025-03-07 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P863742-25mg |
1-Palmitoyl-sn-glycero-3-phosphocholine |
17364-16-8 | >99% | 25mg |
¥487.00 | 2022-09-01 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 855675C-200MG |
1-Palmitoyl-sn-glycero-3-phosphocholine |
17364-16-8 | 200mg |
¥1794.02 | 2023-11-02 | ||
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P130493-500mg |
1-Palmitoyl-sn-glycero-3-phosphocholine |
17364-16-8 | >99% | 500mg |
¥1421.90 | 2023-09-01 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P22220-500mg |
1-Palmitoyl-sn-glycero-3-phosphocholine |
17364-16-8 | 500mg |
¥2968.0 | 2021-09-04 |
1-Palmitoyl-sn-glycero-3-phosphocholine 関連文献
-
Oliver D. John Food Funct., 2020,11, 6946-6960
-
Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387
-
Oriana Esposito,Alexandra K. de K. Lewis,Peter B. Hitchcock,Stephen Caddick,F. Geoffrey N. Cloke Chem. Commun., 2007, 1157-1159
-
Dinah R. Parker,Michael J. Pitcher,Peter J. Baker,Isabel Franke,Tom Lancaster,Stephen J. Blundell,Simon J. Clarke Chem. Commun., 2009, 2189-2191
-
Maria Ivanovskaya,Evgeni Ovodok,Dzmitry Kotsikau,Igor Azarko,Matej Micusik,Maria Omastova,Vyacheslav Golovanov RSC Adv., 2020,10, 25602-25608
17364-16-8 (1-Palmitoyl-sn-glycero-3-phosphocholine) 関連製品
- 18656-38-7(1,2-Dimyristoyl-rac-glycero-3-phosphocholine)
- 1439373-47-3((2S)?-2,?4-?Morpholinedicarboxyl?ic Acid 4-?(Phenylmethyl) Ester)
- 1447952-95-5(3-Ethyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyridazin-4-one)
- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)
- 922126-47-4(2-(1-benzyl-1H-indol-3-yl)-N-cyclopentylacetamide)
- 1806627-66-6(Benzene, 2-(3-bromopropyl)-1-fluoro-3-methoxy-)
- 1334372-97-2(N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide)
- 2408972-53-0(tert-butyl N-[2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-4-yl]carbamate)
- 2228435-20-7(4-(oxiran-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole)
- 1310405-22-1(6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:17364-16-8)1-Palmitoyl-sn-glycero-3-phosphocholine

清らかである:99%
はかる:1g
価格 ($):269.0
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:17364-16-8)1-Palmitoyl-sn-glycero-3-phosphocholine

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ